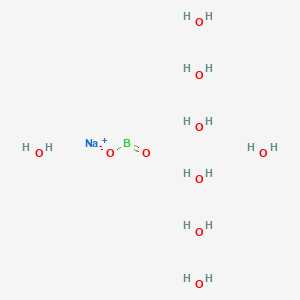
2-(2,4-Dichlorobenzoyl)pyridine
Übersicht
Beschreibung
2-(2,4-Dichlorobenzoyl)pyridine is an organic compound with the CAS Number: 27693-35-2 and Linear Formula: C12H7Cl2NO . It has gained attention due to its potential use as a fluorescent probe and its diverse applications in various areas of scientific research.
Molecular Structure Analysis
The molecular structure of 2-(2,4-Dichlorobenzoyl)pyridine is represented by the InChI Code: 1S/C12H7Cl2NO/c13-8-4-5-9(10(14)7-8)12(16)11-3-1-2-6-15-11/h1-7H . The molecular weight is 252.1 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2,4-Dichlorobenzoyl)pyridine include a molecular weight of 252.1 . More specific properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Polymer Chemistry
-
Application: Thermal Decomposition Study
- The thermal decomposition behavior of DCBP was examined by combining simulations with thermal analysis methods .
- This investigation was integrated with thermal explosion theory .
- The study represents a major advancement in the comprehension of behavior between heat release and heat transfer to the surroundings incorporated into a single differential equation .
-
Methods of Application or Experimental Procedures
-
Results or Outcomes
-
Scientific Field: Rubber Manufacturing
-
Application: Vulcanization of Extruded Profiles and Tubing
-
Methods of Application or Experimental Procedures
-
Scientific Field: Thermal Analysis
-
Application: Kinetic-Based Curve Fitting
-
Methods of Application or Experimental Procedures
-
Results or Outcomes
Safety And Hazards
Eigenschaften
IUPAC Name |
(2,4-dichlorophenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO/c13-8-4-5-9(10(14)7-8)12(16)11-3-1-2-6-15-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVVDDAXVUDWLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642022 | |
| Record name | (2,4-Dichlorophenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorobenzoyl)pyridine | |
CAS RN |
27693-35-2 | |
| Record name | (2,4-Dichlorophenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-aminofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B1612988.png)









![Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate](/img/structure/B1613003.png)

